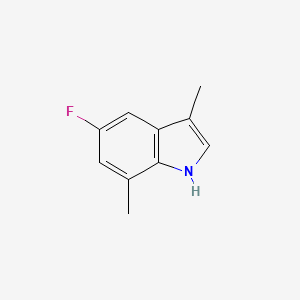

5-Fluoro-3,7-dimethyl-1H-indole

Descripción general

Descripción

5-Fluoro-3,7-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Fluoro-3,7-dimethyl-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including oncology, anti-inflammatory responses, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

Indole derivatives, including this compound, are known for their ability to interact with multiple biological targets. These interactions can modulate various signaling pathways and influence cellular functions. Specifically, this compound is believed to bind with high affinity to receptors involved in cell proliferation and apoptosis.

Biochemical Pathways

The compound affects several key biochemical pathways. For instance, it has been shown to influence the activity of enzymes involved in metabolic processes and cellular signaling. Notably, indole derivatives can modulate the expression of genes related to inflammation and cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It appears to affect pathways associated with cell cycle regulation and apoptosis .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by downregulating pro-inflammatory cytokines and promoting apoptotic pathways in activated immune cells .

- Antimicrobial Properties : Like many indole derivatives, this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.

Case Studies

-

Anticancer Efficacy

A study involving human leukemia cell lines demonstrated that this compound induced significant apoptosis through the activation of caspase pathways. The results indicated a potential use in leukemia treatment . -

Inflammation Modulation

In a model of liver injury induced by Staphylococcal enterotoxin B (SEB), administration of the compound resulted in decreased liver enzyme levels and inflammatory cytokines. This suggests a protective role against SEB-mediated liver damage .

Data Table: Biological Activities of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoro-3,7-dimethyl-1H-indole has been investigated for its potential as a pharmacophore in drug development. The compound's fluorine atom enhances its metabolic stability and bioavailability, making it an attractive candidate for various therapeutic applications.

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties. For instance, studies have shown that modifications to the indole structure can lead to compounds with enhanced activity against specific cancer cell lines. The incorporation of fluorine at the 5-position can influence the compound's interaction with biological targets, potentially leading to improved efficacy in cancer treatment .

Cannabinoid Receptor Modulation

Recent studies have explored the use of this compound derivatives as modulators of cannabinoid receptors, particularly CB2R. These compounds are being evaluated for their potential in treating inflammatory diseases and pain management due to their ability to selectively bind to CB2 receptors .

Synthetic Protocols

Several synthetic routes have been developed for producing this compound:

- Grignard Reaction : This method involves the reaction of a suitable indole precursor with a fluorinated reagent, allowing for high yields and purity.

- Vicarious Nucleophilic Substitution : This approach utilizes fluorinated aromatic compounds as starting materials to introduce the fluorine atom selectively .

Case Studies

A notable case study involved the synthesis of 5-fluoroindole derivatives using environmentally friendly solvents and reagents, showcasing a robust method that minimizes waste and enhances yield .

Spectroscopic Characterization

The characterization of this compound is crucial for understanding its properties and applications.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the structure of this compound. The presence of fluorine allows for distinct chemical shifts that facilitate the identification of conformational isomers .

X-ray Crystallography

X-ray crystallography has been employed to elucidate the three-dimensional structure of this compound and its derivatives, providing insights into molecular interactions and stability .

Potential Applications in Drug Development

The unique properties of this compound suggest several promising applications in drug development.

Antiviral Agents

Research into indole derivatives has indicated potential antiviral activities. The structural modifications provided by fluorination may enhance binding affinities to viral proteins, making these compounds suitable candidates for further investigation as antiviral agents.

Neurological Disorders

Given the role of indoles in neurotransmitter synthesis (e.g., serotonin), compounds like this compound could be explored for their effects on neurological pathways, potentially leading to new treatments for depression or anxiety disorders .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at positions 2, 3, and 6 due to electronic and steric effects from the 5-fluoro and 3,7-dimethyl groups.

Key Observations :

-

Fluorine’s electron-withdrawing effect directs electrophiles to position 6, while methyl groups at positions 3 and 7 hinder substitution at adjacent sites .

-

Bromination at position 2 is favored due to minimal steric hindrance .

Oxidation Reactions

Controlled oxidation modifies methyl groups and the indole ring:

Mechanistic Insights :

-

Potassium permanganate oxidizes the methyl group at position 2 to a carboxylic acid.

-

Chromium trioxide selectively oxidizes the 7-methyl group to a hydroxymethyl derivative .

Reduction Reactions

Hydrogenation and catalytic reductions modify the indole ring:

| Reduction Method | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 6 h | 5-Fluoro-3,7-dimethyl-2,3-dihydro-1H-indole | >90% | |

| NaBH₄, NiCl₂ | MeOH, RT, 2 h | 5-Fluoro-3,7-dimethylindoline | 85% |

Applications :

-

Catalytic hydrogenation saturates the pyrrole ring, forming dihydroindole derivatives used in pharmaceutical intermediates.

Condensation and Cyclization Reactions

The NH group participates in heterocycle formation:

Notable Findings :

-

Microwave-assisted cycloaddition with sulfur yields thienoindole derivatives, enhancing bioactivity profiles .

Functional Group Transformations

The fluorine atom participates in nucleophilic aromatic substitution under forcing conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (Liq.) | CuSO₄, DMSO, 150°C, 24 h | 5-Amino-3,7-dimethyl-1H-indole | 40% | |

| NaOH | H₂O, 200°C, 48 h | 5-Hydroxy-3,7-dimethyl-1H-indole | 55% |

Challenges :

-

Fluorine’s strong C–F bond necessitates extreme conditions for substitution, limiting synthetic utility .

Comparative Reactivity with Analogues

The reactivity of this compound differs from non-fluorinated or mono-substituted indoles:

| Compound | Electrophilic Substitution Rate (Relative) | Oxidation Susceptibility |

|---|---|---|

| This compound | 1.0 (Reference) | High (Methyl groups) |

| 3,7-Dimethyl-1H-indole | 2.3 | Moderate |

| 5-Fluoro-1H-indole | 0.7 | Low |

Trends :

Propiedades

IUPAC Name |

5-fluoro-3,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOSCLNLSCERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.